Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester is a complex organic compound that features a spiro structure, which is a bicyclic system where two rings are connected through a single atom. This compound is part of the tropane alkaloid family, known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
the principles of stereoselective synthesis and the use of catalytic asymmetric reactions are likely to be employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved are still under investigation, but they likely include modulation of synaptic transmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester: Known for its biological activities and structural similarity.
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Uniqueness
Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C13H21NO3 |
---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
ethyl spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane]-8-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-2-16-12(15)14-10-4-5-11(14)9-13(8-10)6-3-7-17-13/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
NIKCUIVUJLTFFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2CCC1CC3(C2)CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.